4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17528556
InChI: InChI=1S/C7H10N4O/c8-7(12)5-4-6-9-2-1-3-11(6)10-5/h4,9H,1-3H2,(H2,8,12)
SMILES:
Molecular Formula: C7H10N4O
Molecular Weight: 166.18 g/mol

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide

CAS No.:

Cat. No.: VC17528556

Molecular Formula: C7H10N4O

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide -

Specification

Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
IUPAC Name 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Standard InChI InChI=1S/C7H10N4O/c8-7(12)5-4-6-9-2-1-3-11(6)10-5/h4,9H,1-3H2,(H2,8,12)
Standard InChI Key HDNYTXMDDAEIFT-UHFFFAOYSA-N
Canonical SMILES C1CNC2=CC(=NN2C1)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring. The saturation of the pyrimidine ring (4H,5H,6H,7H configuration) reduces aromaticity, enhancing conformational flexibility for target binding. The carboxamide group at position 2 introduces hydrogen-bonding capabilities critical for enzymatic inhibition.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₀N₄O
Molecular Weight166.18 g/mol
IUPAC Name4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Canonical SMILESC1CNC2=CC(=NN2C1)C(=O)N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area85.5 Ų

The saturated pyrimidine ring adopts a chair-like conformation, as evidenced by computational modeling. This geometry positions the carboxamide group for optimal interaction with PI3K’s ATP-binding pocket .

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves four stages: ester reduction, oxidation, reductive amination, and final substitution (Scheme 1) .

Stage 1: Ester Reduction
Pyrazolo[1,5-a]pyrimidine-2-carboxylate esters are reduced to primary alcohols using sodium borohydride (NaBH₄) in methanol, achieving near-quantitative yields (e.g., 99% for intermediate 2) .

Stage 2: Oxidation to Aldehyde
Alcohol intermediates undergo oxidation to aldehydes using Dess–Martin periodinane (DMP), a mild oxidant that minimizes side reactions. Yields for this step range from 46% to 60% .

Stage 3: Reductive Amination
Aldehydes react with primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB), yielding substituted amines. For example, coupling with 2-(4-piperidyl)-2-propanol afforded a 63% yield of intermediate 10 .

Stage 4: Chlorine Substitution
Final substitution at position 5 of the pyrimidine ring with benzimidazole or indole groups is achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Table 2: Representative Synthetic Yields

IntermediateReactionYield (%)
2Ester reduction99
3Oxidation with DMP46
10Reductive amination63
54Final substitution72

Biological Activity and Mechanism of Action

PI3K Inhibition and Selectivity

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits potent inhibition of PI3Kδ, a lipid kinase regulating immune cell function . The compound’s IC₅₀ values for PI3Kδ range from 2.8 nM to 50 nM, with >100-fold selectivity over other isoforms (PI3Kα, β, γ) .

Mechanistic Insights

  • Hydrogen Bonding: The carboxamide group forms hydrogen bonds with PI3Kδ’s Val828 and Glu826 residues .

  • Hydrophobic Interactions: The tetrahydropyrimidine ring engages in van der Waals interactions with the kinase’s hydrophobic pocket.

  • Conformational Restriction: Saturation of the pyrimidine ring limits rotational freedom, enhancing binding affinity .

Table 3: Enzymatic Inhibition Profiles

CompoundPI3Kδ IC₅₀ (nM)Selectivity (δ/α)
CPL302253 (54)2.8>1,000
Derivative 150200

Applications in Scientific Research

Preclinical Cancer Models

In murine xenograft models of chronic lymphocytic leukemia (CLL), oral administration of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives reduced tumor volume by 70% compared to controls . The compounds also showed efficacy in T-cell acute lymphoblastic leukemia (T-ALL) by blocking PI3Kδ-mediated survival signals .

Inflammatory Disease Therapeutics

Inhaled formulations of the compound demonstrated anti-inflammatory effects in ovalbumin-induced asthma models, reducing eosinophil infiltration by 85% and interleukin-5 (IL-5) levels by 90% . These findings underscore its potential as a targeted therapy for asthma and COPD.

Comparison with Related Pyrazolo[1,5-a]pyrimidines

Structural Analogues

  • Anagliptin: A DPP-4 inhibitor featuring a 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide core. Unlike 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide, anagliptin’s unsaturated pyrimidine ring enhances π-π stacking with DPP-4 but reduces PI3K affinity.

  • 5-Indole Derivatives: Substitution at position 5 with indole groups improves PI3Kδ selectivity but lowers metabolic stability .

Table 4: Pharmacological Comparison

CompoundTargetIC₅₀ (nM)Selectivity
4H,5H,6H,7H-Pyrazolo[...]PI3Kδ2.8>1,000
AnagliptinDPP-43.2>10,000
5-Indole Derivative 23PI3Kδ15500

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator